molecular formula C22H30N2O5 B10881031 4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

Cat. No.: B10881031
M. Wt: 402.5 g/mol
InChI Key: DRURTNRUFJTHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethoxybenzyl group and a 2,6-dimethoxyphenol moiety

Preparation Methods

The synthesis of 4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.

    Substitution with 2,5-Dimethoxybenzyl Group: The piperazine ring is then substituted with a 2,5-dimethoxybenzyl group through nucleophilic substitution reactions.

    Attachment of 2,6-Dimethoxyphenol Moiety: The final step involves the attachment of the 2,6-dimethoxyphenol moiety to the substituted piperazine ring, typically through a coupling reaction.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders, cardiovascular diseases, and other medical conditions.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that mediate therapeutic effects.

Comparison with Similar Compounds

4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

IUPAC Name

4-[[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H30N2O5/c1-26-18-5-6-19(27-2)17(13-18)15-24-9-7-23(8-10-24)14-16-11-20(28-3)22(25)21(12-16)29-4/h5-6,11-13,25H,7-10,14-15H2,1-4H3

InChI Key

DRURTNRUFJTHLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.